2,3-Dimethyl-Benz[e]indole

HOMO-LUMO gap cyanine dye bathochromic shift

Researchers designing NIR cyanine dyes requiring absorption >550 nm often encounter limitations with indolenine and benzoxazole building blocks. 2,3-Dimethyl-Benz[e]indole resolves this with a 2.06 eV HOMO-LUMO gap-lower than benzoxazole, benzothiazole, and 3,3-dimethylindole alternatives-delivering experimental λmax of 553 nm in monomethine systems. • Enables compact NIR fluorophores without extended conjugation. • Benzo[e]indole-derived styryl dyes provide dual mitochondrial/lysosomal distribution, unlike mitochondria-exclusive indole analogues. • Serves as precursor to 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium scaffolds emitting at 610 nm for ADPKD tissue discrimination. Bulk quantities available with consistent ≥98% purity.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B15348637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-Benz[e]indole
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC3=CC=CC=C32
InChIInChI=1S/C14H13N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-9H,1-2H3
InChIKeyARTYIXTWUDPVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-Benz[e]indole Core Properties and Differentiation


2,3-Dimethyl-Benz[e]indole (CAS 55970-05-3; also indexed as 1,2-dimethyl-3H-benz[e]indole) is a C-2/C-3 methylated benzo-annelated indole [1]. Its extended π-system, conferred by the fused benzene ring, bathochromically shifts optical transitions relative to non-annelated indoles while the 2,3-dimethyl substitution pattern sterically and electronically tunes reactivity at the pyrrole ring [2]. This compound serves as a key heterocyclic intermediate for near-infrared (NIR) cyanine dyes, fluorescent probes, and optoelectronic materials because its spectral and physicochemical properties are measurably distinct from simpler indoles, mono-methylated analogues, and other heterocyclic building blocks [1][2].

NIR cyanine dye intermediate: extended π-system enables bathochromic shift for deep-tissue imaging and NIR optoelectronics without elongating polymethine chains.
Fluorescent probe building block: benzo-annelated indole scaffold supports dual organelle targeting and deep-red emission properties distinct from non-annelated indoles.
Optoelectronic precursor: tunable thermal stability profile and solid-state spectral properties relevant to vacuum deposition and device fabrication research.

Why 2,3-Dimethyl-Benz[e]indole Cannot Substitute Generic Indoles


Substituting 2,3-dimethyl-benz[e]indole with a non-annelated indole (e.g., 2,3,3-trimethylindolenine), a mono-methylated benz[e]indole, or an alternative heterocycle (benzothiazole, benzoxazole, quinoline) yields measurably different photophysical, targeting, and electronic properties [1][2]. Even within the benz[e]indole family, the number and position of methyl substituents critically determine the HOMO–LUMO gap, absorption/emission wavelength, Stokes shift, and intracellular distribution profile [2][3]. Consequently, procurement decisions must be guided by quantitative differentiation evidence rather than in-class interchangeability assumptions.

Heterocycle class Non-annelated indoles or benzothiazole/benzoxazole alternatives produce measurably different HOMO–LUMO gaps and absorption maxima; spectral window may shift outside target range.
Methylation pattern Mono-methylated or non-methylated benz[e]indoles alter pyrrole-ring reactivity and Stokes shift; intracellular distribution profile may change from dual to single organelle targeting.
Quantum yield trade-off Benz[e]indolenine cyanines offer larger Stokes shifts but lower quantum yields than indolenine analogues; brightness-limited applications may require verification of target-derivative values.

2,3-Dimethyl-Benz[e]indole Quantitative Differentiation Evidence


Lowest HOMO–LUMO Gap Among Cyanine Heterocycles

In a direct head-to-head DFT comparison of monomethine cyanine dyes incorporating five different heterocycles, the benz[e]indole-containing dye (compound 6d) exhibited the lowest HOMO–LUMO gap (2.06 eV), compared to quinoline (6c), benzothiazole (6b), 3,3-dimethylindole (10a), and benzoxazole (6a) [1]. The experimental absorption maximum for the benz[e]indole dye was 553 nm, red-shifted by 55 nm relative to benzoxazole (498 nm) and by 11 nm relative to 3,3-dimethylindole (542 nm) [1].

Lowest HOMO–LUMO gap
Head-to-head
2.06 eV gap; λmax = 553 nm
Supports longer-wavelength absorption without chain extension.
DFT vacuum; experimental DMSO. Red-shift +55 nm vs benzoxazole, +11 nm vs 3,3-dimethylindole.
HOMO-LUMO gap cyanine dye bathochromic shift

Dual Mitochondria–Lysosome Targeting vs Mitochondria-Only

A systematic study of nine monocationic styryl dyes found that the benzo[e]indole-derived dye localizes equally to both mitochondria and lysosomes, whereas the corresponding non-benzo-annelated indole-dye is highly selective for mitochondria [1]. This differentiation was observed under identical live-cell imaging conditions and was attributed to differences in hydrophobicity and π-stacking capability conferred by the extended aromatic surface [1].

Dual mitochondria–lysosome targeting
Head-to-head
Benzo[e]indole dye: dual organelle distribution
Reported equal mitochondrial and lysosomal localization in live cells.
HeLa cells; styryl dye series. Non-annelated indole analogue is mitochondria-exclusive.
subcellular targeting mitochondria lysosome styryl dye

Stokes Shift vs Quantum Yield Trade-off in Cyanine Dyes

A comparative investigation of heptamethine cyanine dyes with indolenine, benz[e]indolenine, and benz[c,d]indolenine termini showed that fluorescence quantum yields are greater for 3H-indolenine terminal moieties than for benz[e]indolenine end groups, but benz[e]indolenine cyanines exhibit substantially larger Stokes shifts [1]. The bathochromic absorption shift follows the order indolenine < benz[e]indolenine < benz[c,d]indolenine [1].

Stokes shift vs quantum yield
Cross-study
Larger Stokes shift; lower quantum yield
Reported trade-off supports excitation–emission separation in multiplexed or FRET-based assays.
Heptamethine cyanine series in ethanol/water; indolenine termini yield higher brightness.
Stokes shift quantum yield cyanine dye near-infrared

Emission Red-Shift in NAD(P)H Probes: Benzo[e]indolium vs Indolium

Two deep-red cyanine probes for mitochondrial NAD(P)H detection were directly compared: Probe A (1,2,3,3-tetramethyl-3H-indolium core) and Probe B (1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium core) [1]. Upon NAD(P)H reduction, Probe B exhibited absorption at 550 nm and strong emission at 610 nm, whereas Probe A absorbed at 520 nm and emitted at 589 nm [1]. Probe B also demonstrated superior sensitivity in HeLa cells, Drosophila larvae, and human kidney tissue, successfully distinguishing healthy from ADPKD-diseased tissue [1].

NAD(P)H probe emission red-shift
Head-to-head
λabs 550 nm, λem 610 nm (+21 nm vs indolium)
Reported deeper-tissue detection window in NAD(P)H sensing studies.
Live HeLa cells, Drosophila larvae, human kidney tissue; Probe B vs Probe A comparison.
NAD(P)H sensing deep-red probe mitochondrial imaging cyaninium

Thermal Stability Ranking of Benzoindole Derivatives

Thermogravimetric analysis (TGA) of three benzoindole derivatives revealed a thermal stability ranking of 26-EDB (2-ethyl-1,1-dimethyl-1H-benzo[e]indole) < 09-DBE (1-(1,1-dimethyl-1H-benzo[e]indol-2-yl)ethan-1-one) < 08-DTB (1,3-dihydro-1,1,3-trimethyl-2H-benzo[e]indol-2-one) [1]. The 2,3-dimethyl-benz[e]indole scaffold, lacking the quaternary ammonium character of these derivatives, is expected to exhibit distinct thermal degradation behavior relevant to vacuum deposition and high-temperature device fabrication [1].

Thermal stability ranking
Supporting evidence
26-EDB
Reported tunable stability within benzoindole derivative class.
TGA ranking; neutral 2,3-dimethyl scaffold expected to show distinct degradation behavior.
thermal stability TGA benzoindole optoelectronics

2,3-Dimethyl-Benz[e]indole Evidence-Backed Application Fit


NIR Cyanine Dye Synthesis with Compact Bathochromic Shift

When designing monomethine or trimethine cyanine dyes that must absorb >550 nm while maintaining a compact molecular footprint, 2,3-dimethyl-benz[e]indole is the preferred heterocycle because its 2.06 eV HOMO–LUMO gap is lower than that of benzoxazole, benzothiazole, and 3,3-dimethylindole alternatives, delivering an experimental λmax of 553 nm in monomethine systems [1].

Dual-Targeting Fluorescent Probes for Mitochondria and Lysosomes

For live-cell imaging experiments requiring simultaneous readout from mitochondrial and lysosomal compartments, benzo[e]indole-derived styryl dyes provide dual organelle distribution, in contrast to mitochondria-exclusive indole analogues, as demonstrated by systematic intracellular localization screening [1].

Deep-Red NAD(P)H Imaging for Clinical Diagnostics

Probes built on the 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium scaffold (synthesized from 2,3-dimethyl-benz[e]indole) achieve emission at 610 nm upon NAD(P)H reduction, outperforming the 589 nm emission of the indolium analogue and enabling discrimination of diseased human kidney tissue (ADPKD) from healthy controls with superior sensitivity [1].

Optoelectronic Applications Prioritizing Stokes Shift Over Quantum Yield

In solid-state dye lasers, luminescent solar concentrators, and FRET-based sensors where excitation–emission separation is paramount, benz[e]indolenine cyanines deliver larger Stokes shifts than indolenine analogues, although purchasers should expect lower absolute quantum yields and should verify specific quantum yield values for their target derivative [1].

Application
Selection Property
Validation Focus
NIR cyanine dye synthesis
Compact bathochromic shift
Verify λmax ≥ 550 nm in monomethine system; confirm HOMO–LUMO gap advantage over benzoxazole and indolenine alternatives.
Dual-targeting fluorescent probes
Organelle distribution profile
Confirm dual mitochondria–lysosome localization in target cell line; indole analogues may remain mitochondria-exclusive.
Deep-red NAD(P)H imaging
Reduced-state emission wavelength
Validate emission at 610 nm and tissue-discrimination capability in ADPKD vs healthy controls.
Stokes-shift-prioritized optoelectronics
Stokes shift vs quantum yield trade-off
Assess larger Stokes shift for minimal self-quenching; verify quantum yield values for specific derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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